molecular formula C22H18ClN3O B5996758 4-chloro-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide

4-chloro-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide

Cat. No.: B5996758
M. Wt: 375.8 g/mol
InChI Key: VUXRDJVCYPQEJF-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring system, which is fused with a benzene ring and substituted with a 4-chloro group and a 4-methylbenzyl group. The molecular formula of this compound is C24H22ClN3O, and it has a molecular weight of approximately 403.904 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: The introduction of the 4-chloro group and the 4-methylbenzyl group can be achieved through nucleophilic substitution reactions. For instance, the benzimidazole derivative can be reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the 4-chloro group.

    Final Coupling: The final step involves coupling the substituted benzimidazole with 4-methylbenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-chloro-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: This compound has a similar structure but with a methoxy group instead of a methylbenzyl group.

    4-chloro-N-(4-methylbenzyl)benzamide: This compound is closely related but lacks the benzimidazole core.

Uniqueness

4-chloro-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide is unique due to the presence of both the benzimidazole core and the 4-methylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-15-6-8-16(9-7-15)14-26-20-5-3-2-4-19(20)24-22(26)25-21(27)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXRDJVCYPQEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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